3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound classified as a quinazoline derivative. This compound features a unique structural framework that includes a sulfanylidene group and various functional moieties, making it of interest in medicinal chemistry and pharmacological applications. It has been identified as an extracellular signal-regulated kinase (ERK) inhibitor, which positions it as a potential therapeutic agent for diseases mediated by aberrant ERK signaling pathways, such as certain cancers and inflammatory conditions .
The synthesis of 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one can be achieved through several synthetic routes. One prominent method involves the reaction of 2-aminobenzonitrile with various electrophiles under specific conditions to yield quinazoline derivatives. Techniques such as palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura methods, have been employed to facilitate the formation of the quinazoline core .
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of Brønsted acids in cycloisomerization processes has also been noted to enhance the formation of desired products, allowing for the introduction of diverse functional groups without significant side reactions .
The compound's molecular formula is , with a molecular weight of approximately 358.46 g/mol. Detailed spectroscopic analyses (NMR, IR, MS) can provide insights into the functional groups and confirm the structure.
The compound can undergo various chemical reactions typical for quinazoline derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. The sulfanylidene group may also participate in redox reactions or serve as a leaving group under certain conditions.
Reactions involving this compound often require specific catalysts or reagents to promote desired pathways while minimizing side reactions. For instance, the introduction of substituents on the quinazoline ring may be facilitated by using strong bases or acids depending on the nature of the substituent being added.
As an ERK inhibitor, 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one likely exerts its effects by binding to the active site of ERK proteins, thereby preventing their phosphorylation and activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.
Studies have shown that compounds targeting ERK pathways can effectively reduce tumor growth in various cancer models. The potency and selectivity of this compound against ERK isoforms would be essential for its therapeutic application.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide or ethanol. Its melting point and boiling point would need to be determined experimentally.
It exhibits typical properties associated with sulfanylidene compounds, such as reactivity towards nucleophiles due to the presence of sulfur. Stability under different pH conditions should also be evaluated for potential pharmaceutical formulations.
3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4